3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
CAS No.: 61995-67-3
Cat. No.: VC15986338
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61995-67-3 |
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Molecular Formula | C12H14O2 |
Molecular Weight | 190.24 g/mol |
IUPAC Name | 3,7,8-trimethyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C12H14O2/c1-7-4-5-10-11(13)8(2)6-14-12(10)9(7)3/h4-5,8H,6H2,1-3H3 |
Standard InChI Key | HJOWNHGHMZHPMH-UHFFFAOYSA-N |
Canonical SMILES | CC1COC2=C(C1=O)C=CC(=C2C)C |
Introduction
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 192.26 g/mol
Structural Features
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The compound contains a benzopyran core with three methyl groups at positions 3, 7, and 8.
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It also features a ketone group at position 4 within the dihydro-benzopyran ring system.
IUPAC Name
The systematic IUPAC name for this compound is 3,7,8-trimethyl-2,3-dihydro-4H-chromen-4-one.
Synthesis Pathways
The synthesis of 3,7,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves cyclization reactions starting from phenolic precursors. A general route includes:
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Starting Materials:
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A substituted phenol with methyl groups at appropriate positions.
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A diketone or aldehyde for cyclization.
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Reaction Conditions:
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Acidic or basic catalysts to promote cyclization.
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Solvents such as ethanol or methanol for reaction medium.
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Mechanism:
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The phenolic hydroxyl group reacts with the carbonyl compound to form the benzopyran ring system.
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Subsequent methylation at positions 3, 7, and 8 can be achieved using methylating agents like methyl iodide.
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Pharmacological Potential
Benzopyran derivatives are well-known for their diverse biological activities. While specific data on 3,7,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is limited, related compounds exhibit:
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Antioxidant Properties: The benzopyran core can scavenge free radicals.
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Anti-inflammatory Effects: Potential inhibition of pro-inflammatory pathways.
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Antimicrobial Activity: Effective against certain bacterial and fungal strains.
Industrial Applications
This compound may find applications in:
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Fragrance Industry: As a precursor for aromatic compounds.
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Pharmaceutical Synthesis: Used as an intermediate in drug development.
Spectroscopic Techniques
To confirm the structure and purity of the compound:
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NMR (Nuclear Magnetic Resonance):
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-NMR will show signals corresponding to methyl groups and aromatic protons.
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-NMR will confirm carbon environments in the molecule.
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IR (Infrared Spectroscopy):
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Strong absorption in the carbonyl region (~1700 cm).
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Aromatic C-H stretching vibrations (~3000 cm).
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Chromatography
High-performance liquid chromatography (HPLC) can be used to assess purity and identify impurities.
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